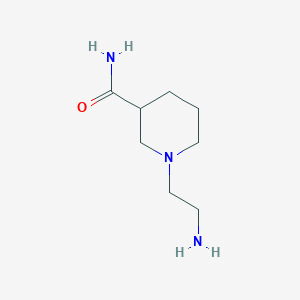
N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate that has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit cancer cell growth, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide is its potential as a drug candidate for the treatment of various diseases. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and clinical trials to evaluate its efficacy and safety in humans. Additionally, it may also be explored for its potential in the treatment of other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a potential drug candidate that has shown promising results in preclinical studies. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential in the treatment of neurological disorders, make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide involves a multi-step process that includes the reaction of 2-chlorothiophene with sodium hydride, followed by the addition of 3-(pyridin-2-yloxy)benzyl bromide. The resulting intermediate is then treated with N,N-dimethylformamide and acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been found to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(12-16-7-4-10-23-16)20-13-14-5-3-6-15(11-14)22-18-8-1-2-9-19-18/h1-11H,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPHNMVBKDKVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2918234.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide](/img/structure/B2918235.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2918237.png)
![N-benzyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2918238.png)

![1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2918240.png)

![methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2918244.png)
![N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2918245.png)

![5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2918248.png)